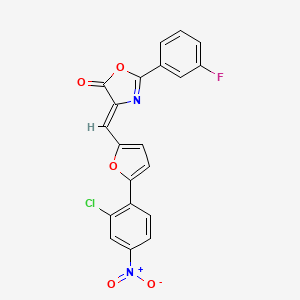
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride (AIDH) is a synthetic compound that has been widely used in research and development in the fields of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol. AIDH is an important building block in organic synthesis and has a variety of applications in the laboratory.
Scientific Research Applications
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a variety of applications in the laboratory. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of complex molecules. 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is also used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
Mechanism of Action
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride acts as a reagent in organic synthesis by catalyzing the reaction between two molecules. This reaction is known as a nucleophilic substitution reaction. In this reaction, the 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride molecule acts as a nucleophile, attacking the substrate molecule and displacing the leaving group. This reaction is reversible, and the product of the reaction is determined by the relative reactivity of the substrate and leaving group.
Biochemical and Physiological Effects
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes and gluconeogenic enzymes. 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has also been found to have anti-inflammatory and anti-oxidant properties, as well as to be involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in lab experiments is its high solubility in water. This makes it easy to work with and allows for precise measurements of the compound. The main limitation is its reactivity, which can lead to the formation of unwanted byproducts. Additionally, the reaction can be slow and difficult to control, making it difficult to obtain consistent results.
Future Directions
The future research on 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could focus on optimizing the synthesis of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride and improving its reactivity. Other potential future directions include exploring its potential use as an enzyme inhibitor, as well as its use in the synthesis of complex molecules.
Synthesis Methods
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is synthesized by the reaction of 1-amino-2,3-dihydro-1H-inden-5-ol with hydrochloric acid. The reaction is carried out in a solvent such as dioxane or ethanol at a temperature of about 100°C for about 1 hour. The reaction produces a white crystalline powder that is soluble in water and has a molecular weight of 196.71 g/mol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves the reduction of 1-nitro-2,3-dihydro-1H-inden-5-ol followed by the addition of an amino group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "1-nitro-2,3-dihydro-1H-inden-5-ol", "Sodium borohydride", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "1. Dissolve 1-nitro-2,3-dihydro-1H-inden-5-ol in ethanol", "2. Add sodium borohydride to the solution and stir at room temperature for several hours", "3. Quench the reaction with water and acidify with hydrochloric acid", "4. Extract the product with ethyl acetate", "5. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure", "6. Dissolve the resulting compound in ethanol", "7. Add ammonia to the solution and stir at room temperature for several hours", "8. Quench the reaction with hydrochloric acid", "9. Concentrate the resulting solution under reduced pressure to obtain 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride" ] } | |
CAS RN |
893414-87-4 |
Product Name |
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride |
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



